N1,N4-BIS(4-BROMO-3-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE
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Overview
Description
N,N’-bis(4-bromo-3-chlorophenyl)terephthalamide is a chemical compound with the molecular formula C20H12Br2Cl2N2O2 and a molecular weight of 543.04 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are connected through a terephthalamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-bromo-3-chlorophenyl)terephthalamide typically involves the reaction of terephthaloyl chloride with 4-bromo-3-chloroaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of N,N’-bis(4-bromo-3-chlorophenyl)terephthalamide follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems may be employed to facilitate the efficient production of the compound. Purification steps such as recrystallization or chromatography are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-bromo-3-chlorophenyl)terephthalamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms of the compound.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions, while electrophilic substitution may involve reagents like bromine or chlorine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states or reduced forms of the compound .
Scientific Research Applications
N,N’-bis(4-bromo-3-chlorophenyl)terephthalamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N’-bis(4-bromo-3-chlorophenyl)terephthalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(4-bromo-3-fluorophenyl)terephthalamide
- N,N’-bis(4-chloro-3-fluorophenyl)terephthalamide
- N,N’-bis(4-bromo-3-methylphenyl)terephthalamide
Uniqueness
N,N’-bis(4-bromo-3-chlorophenyl)terephthalamide is unique due to the presence of both bromine and chlorine atoms on the phenyl rings, which impart distinct chemical and physical properties. These halogen atoms influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H12Br2Cl2N2O2 |
---|---|
Molecular Weight |
543 g/mol |
IUPAC Name |
1-N,4-N-bis(4-bromo-3-chlorophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H12Br2Cl2N2O2/c21-15-7-5-13(9-17(15)23)25-19(27)11-1-2-12(4-3-11)20(28)26-14-6-8-16(22)18(24)10-14/h1-10H,(H,25,27)(H,26,28) |
InChI Key |
VSSBQABOGKSOGE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Br)Cl)C(=O)NC3=CC(=C(C=C3)Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Br)Cl)C(=O)NC3=CC(=C(C=C3)Br)Cl |
Origin of Product |
United States |
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